molecular formula C9H20ClN3O2S B2487778 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride CAS No. 1365988-25-5

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride

Cat. No.: B2487778
CAS No.: 1365988-25-5
M. Wt: 269.79
InChI Key: XTTMAWNYOFMWRX-UHFFFAOYSA-N
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Description

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride is a versatile compound with the molecular formula C9H20ClN3O2S and a molecular weight of 269.79 g/mol.

Mechanism of Action

Piperidines

and piperazines are classes of organic compounds that contain a six-membered ring with two nitrogen atoms. They are key components in a wide range of pharmaceuticals due to their versatile chemical properties .

Preparation Methods

The synthesis of 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yields and purity .

Chemical Reactions Analysis

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying various biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors. Additionally, it finds applications in the pharmaceutical industry for the development of new drugs and treatments.

Comparison with Similar Compounds

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride can be compared with other similar compounds, such as piperidine and piperazine derivatives . These compounds share structural similarities but differ in their chemical properties and applications . For example, piperidine derivatives are widely used in the pharmaceutical industry for the synthesis of various drugs, while piperazine derivatives are known for their anthelmintic properties . The unique combination of piperidine and piperazine moieties in this compound makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

1-piperidin-1-ylsulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2S.ClH/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12;/h10H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTMAWNYOFMWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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